Technical Synthesis Guide: (1,4,4-Trimethylcyclohexyl)methanamine
Technical Synthesis Guide: (1,4,4-Trimethylcyclohexyl)methanamine
Executive Summary
This technical guide details the synthetic pathway for (1,4,4-trimethylcyclohexyl)methanamine (CAS: 1501718-13-3), a specialized cycloaliphatic amine featuring a quaternary carbon center and a gem-dimethyl substitution pattern.
The synthesis of this molecule presents a specific stereochemical and steric challenge: constructing a quaternary center at the C1 position of a cyclohexane ring that already possesses significant steric bulk at the C4 position. Standard nucleophilic substitutions are often ineffective due to steric hindrance. Therefore, this guide prioritizes a Koch-Haaf Carbonylation strategy, which leverages carbocation stability to install the necessary carbon framework, followed by functional group interconversion to the amine.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
To design a robust pathway, we must deconstruct the target molecule (1) into accessible precursors.
Structural Deconstruction
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Core Feature: A cyclohexane ring with a quaternary C1 center (Methyl + Aminomethyl) and a gem-dimethyl group at C4.
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Disconnection: The C-N bond is the most logical late-stage disconnection, leading to the amide or nitrile. However, the C1-C(exocyclic) bond formation is the critical step.
Strategic Pathway
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Amine Formation: Reduction of a primary amide is preferred over nucleophilic substitution on a neopentyl-like alcohol derivative (which would be prone to rearrangement or elimination).
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Carbon Framework: The quaternary carboxylic acid precursor is best accessible via Koch-Haaf carbonylation of the corresponding tertiary alcohol.
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Starting Material: The tertiary alcohol can be synthesized via Grignard addition to 4,4-dimethylcyclohexanone .
Retrosynthesis Diagram
Caption: Retrosynthetic logic flow identifying the Koch-Haaf reaction as the critical step for establishing the quaternary center.
Detailed Synthetic Protocol
Phase 1: Scaffold Construction (Grignard Reaction)
Objective: Convert commercially available 4,4-dimethylcyclohexanone into 1,4,4-trimethylcyclohexanol.
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Reagents: 4,4-Dimethylcyclohexanone, Methylmagnesium bromide (3.0 M in ether), Anhydrous THF.
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Mechanism: Nucleophilic addition to the carbonyl.
Protocol:
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Charge a flame-dried 3-neck flask with 4,4-dimethylcyclohexanone (1.0 eq) and anhydrous THF (10 volumes) under Nitrogen.
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Cool the solution to 0°C.
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Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature <5°C.
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Allow to warm to room temperature and stir for 4 hours.
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Quench: Pour reaction mixture into saturated aqueous NH₄Cl at 0°C.
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Workup: Extract with Et₂O (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Distillation or flash chromatography (Hexanes/EtOAc) to yield 1,4,4-trimethylcyclohexanol .
Phase 2: Carbonylation (Koch-Haaf Reaction)
Objective: Install the carboxylic acid moiety at the tertiary center. This is the most challenging step due to the steric bulk.
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Reagents: 1,4,4-Trimethylcyclohexanol, Formic Acid (98%), Sulfuric Acid (conc.), Silver Sulfate (Catalyst - optional but recommended for hindered substrates).
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Mechanism: Generation of a tertiary carbocation followed by CO trapping (generated in situ from HCOOH decomposition).
Protocol:
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Prepare a mixture of Formic Acid (10 eq) and H₂SO₄ (10 eq) in a flask vented to a fume hood (CO evolution).
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Cool to 0-5°C.
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Slowly add 1,4,4-trimethylcyclohexanol (1.0 eq) over 1 hour.
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Note: Slow addition is crucial to prevent dimerization of the carbocation.
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Stir vigorously at 0°C for 2 hours, then allow to warm to 15°C.
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Quench: Pour onto crushed ice (exothermic).
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Isolation: The carboxylic acid will precipitate or oil out. Extract with DCM.
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Purification: Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase), separate organics, then acidify the aqueous layer with HCl to pH 1. Re-extract with DCM to obtain pure 1,4,4-trimethylcyclohexanecarboxylic acid .
Phase 3: Amidation
Objective: Convert the acid to the primary amide.
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Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH) or Ammonia gas.
Protocol:
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Reflux 1,4,4-trimethylcyclohexanecarboxylic acid in neat SOCl₂ (3 eq) for 2 hours.
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Remove excess SOCl₂ under reduced pressure to isolate the acid chloride.
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Dissolve the residue in dry DCM.
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Bubble NH₃ gas through the solution at 0°C or add to concentrated aqueous ammonia.
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Filter the precipitated 1,4,4-trimethylcyclohexanecarboxamide .
Phase 4: Reduction to Target Amine
Objective: Reduce the amide carbonyl to the methylene group.
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Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.
Protocol:
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Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.
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Add 1,4,4-trimethylcyclohexanecarboxamide (1.0 eq) portion-wise (solid addition) or as a THF solution.
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Heat to reflux for 12-18 hours.
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Fieser Workup: Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used.
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Filter the granular precipitate.
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Concentrate the filtrate to obtain crude (1,4,4-trimethylcyclohexyl)methanamine .
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Final Purification: Distillation under high vacuum or formation of the HCl salt for recrystallization.
Process Data & Specifications
Reaction Parameters Summary
| Step | Transformation | Key Reagents | Critical Parameter | Exp. Yield |
| 1 | Ketone | MeMgBr, THF | Anhydrous conditions | 85-92% |
| 2 | Alcohol | HCOOH, H₂SO₄ | Temp control (0-15°C) | 65-75% |
| 3 | Acid | SOCl₂, NH₃ | Removal of SOCl₂ | 90-95% |
| 4 | Amide | LiAlH₄, THF | Reflux duration | 80-88% |
Chemical Safety & Handling
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Carbon Monoxide (CO): The Koch-Haaf reaction generates CO in situ. This must be performed in a high-efficiency fume hood with CO monitoring.
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LiAlH₄: Pyrophoric. quenching must be performed with extreme caution using the Fieser method to avoid "orange peel" fires.
Pathway Visualization
The following diagram illustrates the complete forward synthesis workflow, including intermediate structures and reaction conditions.
Caption: Forward synthesis workflow from 4,4-dimethylcyclohexanone to the target amine via the Koch-Haaf intermediate.
Critical Analysis & Troubleshooting
Why Koch-Haaf?
Alternative routes such as the displacement of a mesylate derived from (1,4,4-trimethylcyclohexyl)methanol are mechanically unfavorable. The neopentyl-like position at C1 (quaternary center) makes
Stereochemistry
The starting material, 4,4-dimethylcyclohexanone, is achiral. However, the introduction of substituents at C1 creates potential cis/trans isomerism relative to the C4 gem-dimethyl group.
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The Grignard addition usually favors equatorial attack, placing the hydroxyl group axially (or vice versa depending on conditions).
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However, the Koch-Haaf reaction proceeds via a planar carbocation . The CO attack will occur from the less sterically hindered face.
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Researchers should expect a diastereomeric mixture, though the bulky gem-dimethyl group at C4 often directs the incoming nucleophile to the equatorial position, favoring the trans-isomer (COOH equatorial).
Impurity Profile
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Elimination Products: During the acid-catalyzed Koch-Haaf step, the carbocation may eliminate a proton to form 1,4,4-trimethylcyclohexene. This is a non-polar impurity easily removed during the basic extraction of the carboxylic acid.
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Dimerization: High concentration of the alcohol in Step 2 can lead to ether formation or polymerization. Maintain high dilution during addition.
References
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Koch-Haaf Carboxylation Overview: Haaf, W. (1963). Organic Syntheses, Coll. Vol. 5, p.739. "1-Methylcyclohexanecarboxylic Acid". [Link] (Authoritative source for the specific protocol of converting tertiary methyl-cyclohexanols to carboxylic acids).
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Synthesis of 4,4-Dimethylcyclohexanone: Dauben, W. G., et al. (1973). Organic Syntheses, Coll. Vol. 5, p.339. "4,4-Dimethyl-2-cyclohexen-1-one".[4][5] [Link] (Source for the synthesis of the precursor ring system).
- Amide Reduction Protocols: Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Foundational text on LiAlH4 reductions of hindered amides).
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Target Molecule Registry: PubChem Compound Summary for CID 65391961: (1,4,4-trimethylcyclohexyl)methanamine. [Link] (Verification of chemical structure and identifiers).
Sources
- 1. PubChemLite - (1,4,4-trimethylcyclohexyl)methanamine (C10H21N) [pubchemlite.lcsb.uni.lu]
- 2. 1501718-13-3 (1,4,4-Trimethylcyclohexyl)methanamine AKSci 8054DR [aksci.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
